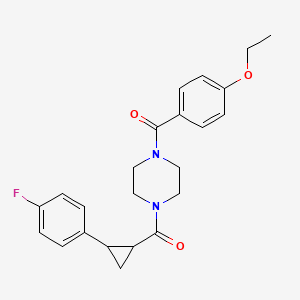![molecular formula C13H20N2O B2370542 1-[2-(4-Methoxyphenyl)ethyl]piperazine CAS No. 55455-94-2](/img/structure/B2370542.png)
1-[2-(4-Methoxyphenyl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(4-Methoxyphenyl)ethyl]piperazine” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is a derivative of piperazine .
Molecular Structure Analysis
The InChI code for “1-[2-(4-Methoxyphenyl)ethyl]piperazine” is1S/C13H20N2O/c1-16-13-4-2-12(3-5-13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“1-[2-(4-Methoxyphenyl)ethyl]piperazine” is a powder with a melting point of 58-60°C .科学的研究の応用
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “1-[2-(4-Methoxyphenyl)ethyl]piperazine” can be used in the synthesis of piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Pharmaceutical Applications
The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, “1-[2-(4-Methoxyphenyl)ethyl]piperazine” could potentially be used in the development of these types of pharmaceuticals.
Antagonist of Somatostatin Receptor Type 3
Some 1,3-disubstituted derivatives of tryptoline, which can be synthesized from “1-[2-(4-Methoxyphenyl)ethyl]piperazine”, are known to act as an antagonist of somatostatin receptor type 3 .
Antiviral Agent for Tobacco Mosaic Virus
Certain derivatives of “1-[2-(4-Methoxyphenyl)ethyl]piperazine” have been found to act as antiviral agents against the tobacco mosaic virus .
Antioxidant as a Radical Scavenger
Some derivatives of “1-[2-(4-Methoxyphenyl)ethyl]piperazine” have been found to act as antioxidants and radical scavengers .
Preparation of 2-Substituted Chiral Piperazines
“1-[2-(4-Methoxyphenyl)ethyl]piperazine” may be used in the preparation of 2-substituted chiral piperazines .
Synthesis of Urapidil
“1-[2-(4-Methoxyphenyl)ethyl]piperazine” can be used in the synthesis of urapidil, a drug used to treat high blood pressure .
Synthesis of Benzo[d]imidazole Derivatives
“1-[2-(4-Methoxyphenyl)ethyl]piperazine” may be used in the preparation of benzo[d]imidazole derivatives .
Safety and Hazards
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-12(3-5-13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKYWULYABXXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

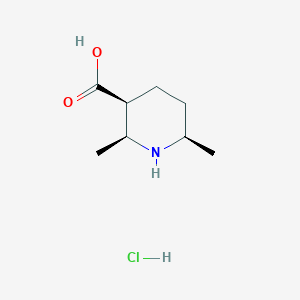

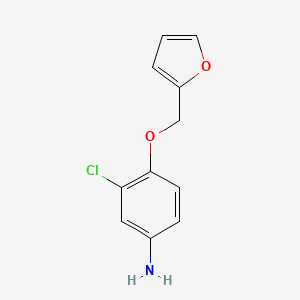
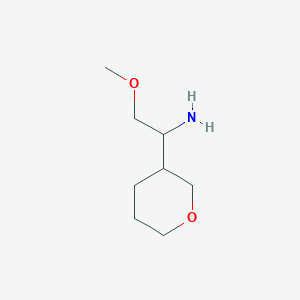


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)
![8-(3-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370473.png)
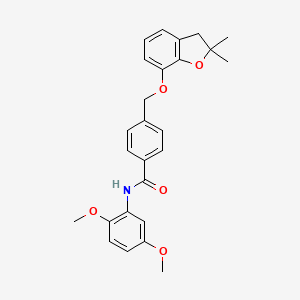

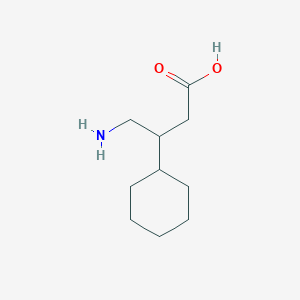
![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)
![1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2370480.png)
